Phosphonic acid, bis(nonylphenyl) ester
Description
Overview of Organophosphorus Compounds in Chemical Science
Organophosphorus compounds are a broad class of organic molecules containing at least one phosphorus atom. The versatility of phosphorus, which can exist in various oxidation states (most commonly -III, +III, and +V), allows for an immense diversity of structures and chemical reactivity. uiowa.edu This class of compounds is integral to numerous areas of science and technology. In industrial and environmental chemistry, the definition often includes any organic compound with a phosphorus-containing substituent, not necessarily a direct phosphorus-carbon (P-C) bond. uiowa.edu
The applications of organophosphorus compounds are extensive and impactful. They are fundamental in agriculture, where phosphate (B84403) and phosphonate (B1237965) derivatives are among the most widely used pesticides and herbicides. uiowa.edu In medicine, they form the backbone of crucial pharmaceuticals, including antiviral drugs and bisphosphonates used to treat osteoporosis. uiowa.edunih.gov Furthermore, their unique electronic and steric properties make them indispensable as ligands in catalysis, intermediates in organic synthesis, and as functional components in materials science, where they are used as flame retardants and plasticizers. nih.gov
Position of Phosphonic Acid Esters within Industrial Chemistry and Materials Science
Within the vast family of organophosphorus compounds, phosphonic acid esters, or phosphonates, represent a significant subclass. Characterized by the general formula RP(=O)(OR')₂, these compounds are esters of phosphonic acid. uiowa.edu They have established a strong foothold in industrial chemistry and materials science due to their stability, functionality, and versatility.
Phosphonates are widely employed as effective chelating agents, particularly in water treatment processes to inhibit scale formation by binding tightly to metal ions. europa.eu Their industrial applications also include use as flame retardants, corrosion inhibitors, and additives in lubricants. In materials science, phosphonic acids and their esters are used to functionalize surfaces, creating modified materials with tailored properties. They are also incorporated into polymers to enhance characteristics such as flame resistance and thermal stability.
| Application Area | Function | Example/Use Case |
|---|---|---|
| Water Treatment | Scale Inhibitor / Chelating Agent | Used in cooling waters and desalination systems to prevent mineral scale buildup. europa.eu |
| Agrochemicals | Herbicides | Glyphosate is a well-known phosphonate-based herbicide. uiowa.edu |
| Pharmaceuticals | Therapeutic Agents | Bisphosphonates are a class of drugs for treating osteoporosis. uiowa.edu |
| Materials Science | Flame Retardants / Plasticizers | Incorporated into polymers to improve safety and flexibility. |
| Petroleum Industry | Corrosion & Scale Inhibitors | Added to oilfield formulations to protect equipment. europa.eu |
Contemporary Research Significance and Emerging Fields for Phosphonic Acid, Bis(nonylphenyl) Ester
This compound, also known as bis(nonylphenyl) phosphonate, is a specific diaryl phosphonate whose research significance stems from the combined properties of its phosphonate core and its two bulky, lipophilic nonylphenyl groups. While specific academic studies on this exact molecule are not widespread, its structure points toward significant roles in industrial additive chemistry and as a synthetic intermediate.
The nonylphenyl groups are known for conferring high solubility in nonpolar media and compatibility with polymeric matrices. This suggests that a primary application and research area for bis(nonylphenyl) phosphonate is as a processing stabilizer, antioxidant, or plasticizer for polymers such as PVC, polyolefins, and other plastics. The phosphonate moiety can contribute to thermal stability and flame retardancy, making it a multifunctional additive.
In the field of organic synthesis, diaryl phosphonates are recognized as valuable intermediates and bioactive molecules. They serve as potent and selective mechanism-based inhibitors of serine proteases, a class of enzymes implicated in numerous diseases. nih.gov Research in this area focuses on modifying the aryl groups to tune the inhibitor's reactivity, specificity, and pharmacokinetic properties. nih.govnih.gov The nonylphenyl groups on this compound could be explored for their effect on cell membrane permeability and interaction with the active sites of lipophilic enzymes.
Emerging research may focus on leveraging bis(nonylphenyl) phosphonate as a precursor for more complex molecules. The synthesis of phosphonates is a well-developed field, and this compound can serve as a starting material for creating novel ligands for catalysis or for constructing larger, functionalized molecules for materials science applications. uiowa.edu Its role as a lubricant additive is another promising area, where the combination of the phosphorus-based anti-wear properties and the oil-soluble nonylphenyl groups could provide enhanced performance.
| Property | Value |
|---|---|
| Molecular Formula | C₃₀H₄₇O₃P |
| Synonyms | Bis(nonylphenyl) phosphonate, Di(nonylphenyl) phosphonate |
| CAS Number | 26544-23-0 |
| EINECS Number | 247-811-8 europa.eu |
Properties
CAS No. |
112124-76-2 |
|---|---|
Molecular Formula |
C30H46O3P+ |
Molecular Weight |
485.7 g/mol |
IUPAC Name |
bis(4-nonylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C30H46O3P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)32-34(31)33-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3/q+1 |
InChI Key |
VUDFMCAHIGWOMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O[P+](=O)OC2=CC=C(C=C2)CCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformation Routes
Direct Synthesis Approaches for Phosphonic Acid, Bis(nonylphenyl) Ester
The synthesis of arylphosphonates, including the bis(nonylphenyl) ester, is primarily achieved through methods that construct the crucial phosphorus-carbon (P-C) bond, followed by or concurrent with the formation of the ester linkages.
Direct esterification of a pre-formed arylphosphonic acid with nonylphenol represents a straightforward conceptual approach to synthesizing the target compound. This method involves the reaction of the phosphonic acid with two equivalents of nonylphenol. To drive the equilibrium towards the product, the reaction is typically conducted at elevated temperatures with the continuous removal of water, often through azeotropic distillation. google.com
A more specialized and highly efficient method for the esterification of phosphonic acids involves the use of orthoesters, such as triethyl orthoacetate, which can act as both a reagent and a solvent. nih.govresearchgate.net This process is notable for its temperature-dependent selectivity; at lower temperatures (e.g., 30 °C), monoesters are preferentially formed, while higher temperatures favor the formation of diesters. nih.govresearchgate.net The reaction proceeds through a key intermediate, which, in the case of triethyl orthoacetate, is a 1,1-diethoxyethyl ester of the phosphonic acid. This intermediate subsequently reacts to form the final ester product. nih.gov
The formation of the aryl-phosphorus bond is a critical step in the synthesis of arylphosphonates. One of the most powerful and widely used methods is the palladium-catalyzed Hirao cross-coupling reaction. researchgate.netnih.gov This reaction typically couples an aryl halide or triflate with a P(O)H compound, such as a dialkyl phosphite (B83602). nih.gov
The catalytic cycle for this transformation is generally understood to proceed via the following key steps:
Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl halide (Ar-X), inserting into the carbon-halogen bond to form a palladium(II) intermediate (Ar-Pd-X). rushim.ru
Coordination and Deprotonation : The P(O)H compound coordinates to the palladium center. In the presence of a base, the acidic proton on the phosphorus is removed, generating a phosphonate (B1237965) anion which remains coordinated to the palladium.
Reductive Elimination : The aryl group and the phosphonate group are eliminated from the palladium center, forming the new P-C bond of the arylphosphonate product and regenerating the palladium(0) catalyst. rushim.ru
This mechanism allows for the formation of a wide variety of arylphosphonates under relatively mild conditions. researchgate.net Another fundamental route to P-C bonds is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. While classically used for alkylphosphonates, variations of this reaction can be applied to aryl systems, particularly with activated aryl halides. frontiersin.org
The selection of precursors and catalysts is pivotal for an efficient synthesis. For a Hirao-type synthesis of a precursor to this compound, the key reactants would be a nonylphenyl-substituted aryl halide (e.g., 4-nonylphenyl bromide) and a suitable phosphite, like diphenyl phosphite.
The catalytic systems are central to the success of these cross-coupling reactions.
Palladium Catalysts : Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common catalyst precursors. researchgate.netorganic-chemistry.org The reaction often requires a phosphine (B1218219) ligand to stabilize the palladium complex and facilitate the catalytic cycle.
Nickel Catalysts : Nickel salts, such as NiCl₂, can also catalyze the formation of arylphosphonates from aryl halides and trialkyl phosphites, operating through a mechanism similar to that of palladium. rushim.ru
Copper Catalysts : Copper salts have been shown to facilitate the reaction between aryl halides and trialkyl phosphites, providing another catalytic route for P-C bond formation. rushim.ru
Base and Additives : A base, typically a tertiary amine like triethylamine (B128534) or an inorganic base like potassium carbonate, is essential in the Hirao reaction to neutralize the acid generated and facilitate the deprotonation of the P(O)H reactant. researchgate.netfrontiersin.org In some cases, additives like iodide ions can accelerate the reaction rate. nih.gov
| Catalyst Type | Common Examples | Typical Precursors | Key Role |
|---|---|---|---|
| Palladium-based | Pd(OAc)₂, Pd(PPh₃)₄ | Aryl Halides/Triflates, P(O)H Compounds | Facilitates oxidative addition and reductive elimination for P-C bond formation. researchgate.net |
| Nickel-based | NiCl₂ | Aryl Halides, Trialkyl Phosphites | Serves as a cost-effective alternative to palladium for P-C cross-coupling. rushim.ru |
| Copper-based | Cu(I) and Cu(II) salts | Aryl Halides, Trialkyl Phosphites | Catalyzes the coupling reaction, often requiring elevated temperatures. rushim.ru |
Conversion Pathways from Phosphonate Esters to Phosphonic Acids
The cleavage of the P-O-C ester bond in compounds like this compound to yield the corresponding phosphonic acid is a fundamental transformation. This is typically accomplished through harsh acidic hydrolysis or milder silylation-based protocols. nih.gov
The most common method for the hydrolysis of phosphonate diesters is treatment with a concentrated mineral acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), at reflux temperatures. nih.govbeilstein-journals.org The hydrolysis of a diester to a phosphonic acid is a two-step consecutive reaction, proceeding through a monoester intermediate. nih.gov
Mechanism : The reaction generally follows an SN2-type mechanism at the phosphorus center (AAc2). The process involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center and leading to the cleavage of the P-O bond and expulsion of the alcohol or phenol (B47542). nih.govnih.gov
Kinetics : The kinetics of this two-step process have been studied, revealing important characteristics.
The reaction follows pseudo-first-order kinetics for each hydrolysis step. nih.gov
The nature of substituents on the aryl ring can significantly influence the reaction rate. Electron-withdrawing groups tend to increase the rate of hydrolysis, while electron-donating groups slow it down. nih.gov
| Aryl Substituent | k₁ (h⁻¹) | k₂ (h⁻¹) | Overall Reaction Time (h) |
|---|---|---|---|
| 4-NO₂ (Electron-withdrawing) | 5.18 | 1.24 | 2.5 |
| 4-Cl (Electron-withdrawing) | 3.36 | 0.67 | 5.5 |
| H (Unsubstituted) | 2.64 | 0.60 | 7.5 |
| 4-CH₃ (Electron-donating) | 2.01 | 0.48 | 9.5 |
Data adapted from kinetic studies on related α-hydroxybenzylphosphonates, illustrating the electronic effects on hydrolysis rates. nih.gov
To circumvent the harsh conditions of strong acid hydrolysis, which may not be compatible with other sensitive functional groups in a molecule, milder dealkylation methods have been developed. google.com The most prominent of these is a two-step protocol involving silylation followed by solvolysis. researchgate.net
This procedure involves:
Silylation : The phosphonate ester is treated with a trimethylsilyl (B98337) halide, most commonly bromotrimethylsilane (B50905) (TMSBr) or iodotrimethylsilane (B154268) (TMSI). google.comrsc.org Chlorotrimethylsilane (TMSCl) can also be used, often at elevated temperatures in a sealed vessel. nih.govoup.com This reaction cleaves the P-O-aryl bond to form a bis(trimethylsilyl) phosphonate intermediate and the corresponding nonylphenyl halide. The reaction is rapid and often quantitative at room temperature for TMSI. rsc.org
Methanolysis/Hydrolysis : The resulting silyl (B83357) ester is highly susceptible to solvolysis. It is not typically isolated but is treated directly with an alcohol, such as methanol (B129727), or with water. google.comrsc.org This step rapidly cleaves the silicon-oxygen bond to yield the final phosphonic acid and a silyl ether byproduct.
This method is highly chemoselective, leaving other functional groups like carboxylate esters and ethers unaffected. rsc.org It provides a nearly quantitative route to phosphonic acids under neutral and non-aqueous conditions until the final hydrolysis step. google.com
Control and Selectivity in Bis(nonylphenyl) Ester Synthesis
The synthesis of this compound, demands precise control over reaction parameters to ensure high selectivity and yield. The primary synthetic route involves the reaction of a phosphorus source, such as phosphorus trichloride (B1173362), with nonylphenol. The control of this reaction is critical to favor the formation of the desired bis(nonylphenyl) ester over other possible products, such as the mono(nonylphenyl) ester or the tris(nonylphenyl) phosphite. The reaction proceeds in a stepwise manner, with the sequential replacement of the chlorine atoms on the phosphorus trichloride with nonylphenol moieties. This process forms intermediates like mono(nonylphenyl)chlorophosphite and di(nonylphenyl)chlorophosphite. researchgate.net
Key factors that influence the selectivity of the synthesis include the stoichiometry of the reactants, reaction temperature, and the method of byproduct removal. For instance, in the synthesis of the closely related tris(nonylphenyl) phosphite (TNPP), a significant excess of nonylphenol is often employed to drive the reaction to completion and minimize residual chlorides and acidity in the final product. google.comnih.gov This principle can be adapted to control the formation of the bis(nonylphenyl) ester by carefully managing the molar ratio of nonylphenol to the phosphorus source.
The reaction is highly exothermic, necessitating controlled addition of the phosphorus reactant and careful temperature management to prevent runaway reactions and the formation of undesired byproducts. researchgate.net A programmed temperature profile is often utilized, not only for safety but also to influence the reaction kinetics. As the chlorine atoms are sequentially replaced by the bulkier nonylphenol groups, the reactivity of the intermediate species decreases, requiring higher temperatures to drive the subsequent esterification steps. researchgate.net
Post-reaction purification is another critical step for ensuring the high purity of the bis(nonylphenyl) ester. Techniques such as thin-film distillation under vacuum are employed to remove unreacted nonylphenol and other volatile impurities. google.comnih.gov The effectiveness of this purification step is directly impacted by the initial reaction control; a well-controlled reaction with minimal side products simplifies the purification process.
The following table summarizes the key parameters and their impact on the synthesis of nonylphenyl phosphite esters, which are analogous to the synthesis of this compound.
| Parameter | Effect on Synthesis | Research Findings |
| Reactant Stoichiometry | A significant excess of nonylphenol (e.g., >4-8% by weight) is used to ensure the complete reaction of phosphorus trichloride, leading to a product with low residual chlorides and a low acid number. google.comnih.gov | Using a lower excess of nonylphenol results in longer reaction times and a product with higher chloride content. google.com |
| Reaction Temperature | The reaction temperature is carefully controlled, often in a stepwise manner, to manage the exothermic nature of the reaction and to provide sufficient energy for the later stages of esterification. researchgate.net Initial stages may be conducted at a lower temperature (e.g., 75-80°C), followed by a higher temperature hold (e.g., 145-150°C) to complete the reaction. google.com | A controlled temperature profile helps to avoid runaway conditions and influences the final acid number of the product. researchgate.net |
| Addition Rate of Reactants | The controlled, slow addition of phosphorus trichloride to the heated nonylphenol is crucial for managing the exothermic reaction and preventing localized overheating. researchgate.netgoogle.com | A typical addition time can be in the range of 60 to 120 minutes. google.com |
| Purification | Thin-film distillation under high vacuum (e.g., 0.01-5 mm Hg) and elevated temperatures (e.g., 150-250°C) is an effective method for removing excess nonylphenol and other volatile impurities. google.comnih.gov | This purification step is critical for achieving a final product with very low levels of free nonylphenol (e.g., <0.1 wt%) and a low acid number (e.g., <0.1). google.comnih.gov |
Control over these parameters allows for the selective synthesis of the desired phosphonic acid ester. For the bis(nonylphenyl) ester, a precise molar ratio of approximately 2:1 of nonylphenol to the phosphorus source would theoretically be targeted, followed by controlled reaction conditions and rigorous purification to isolate the desired product from any mono- or tris-ester byproducts.
Chemical Reactivity and Mechanistic Degradation Studies
Hydrolytic Stability and Pathways of Phosphonic Acid Esters
The stability of phosphonic acid, bis(nonylphenyl) ester, and related phosphite (B83602) esters against hydrolysis is a critical factor in their application, particularly in environments where moisture is present. The hydrolysis of these esters can be influenced by various factors and leads to the formation of specific degradation products.
Kinetics and Stereochemistry of Hydrolysis
The hydrolysis of phosphonate (B1237965) esters is a complex process that can proceed through different mechanisms depending on the reaction conditions. Generally, the hydrolysis of P-esters can occur under both acidic and basic conditions. nih.govresearchgate.net During hydrolysis, a nucleophilic attack typically occurs on the phosphorus atom of the P=O unit. nih.gov
Under acidic conditions, the process often involves a protonation step at the phosphorus atom, followed by the nucleophilic attack of water. This leads to the formation of equivalent amounts of alcohol or phenol (B47542) and phosphonates. researchgate.net Studies on various phosphinate and phosphonate esters have shown that the reaction rate can be influenced by the concentration of the acid. For instance, the hydrolysis of methyl methyl-arylphosphinates was found to be optimal at a 6–7 M HClO4 concentration. nih.gov
Alkaline hydrolysis, on the other hand, can sometimes be slow at room temperature but may become too harsh for sensitive substrates at higher temperatures. nih.gov The rate of hydrolysis is influenced by the leaving ability of the departing group and the stability of the resulting intermediate. nih.gov For some phosphite antioxidants, hydrolysis can be an autocatalytic reaction that is accelerated under acidic conditions. researchgate.net
The stereochemistry of the hydrolysis of phosphonic acid esters can be influenced by the reaction mechanism. While specific stereochemical studies on bis(nonylphenyl) phosphonate are not widely available, related studies on other phosphorus esters can provide insights. The hydrolysis mechanism can proceed with either inversion or retention of configuration at the phosphorus center, depending on the pathway followed (e.g., associative vs. dissociative mechanisms).
Influence of Environmental Factors on Hydrolysis Rates
Several environmental factors can significantly impact the rate of hydrolysis of phosphonic acid esters, including pH, temperature, and the composition of the medium. nih.gov
pH: The rate of hydrolysis of phosphonates is often pH-dependent. nih.gov Both acidic and basic conditions can catalyze the hydrolysis, with the rate typically being slowest in a neutral environment. nih.govresearchgate.net For many phosphite antioxidants, acidic conditions accelerate the hydrolysis process. researchgate.net The presence of acid scavengers, such as hydrotalcite, can improve the hydrolytic stability of these compounds. researchgate.net
Temperature: As with most chemical reactions, an increase in temperature generally leads to an increased rate of hydrolysis. nih.gov This is a critical consideration for applications where phosphite esters are exposed to high temperatures during processing or use. researchgate.net
Solvent/Medium: The nature of the solvent can affect hydrolysis rates. nih.gov While phosphite antioxidants are typically insoluble in water, their solubility in organic solvents and compatibility with various polymers are important for their function. vinatiorganics.com The presence of moisture within a polymer matrix can facilitate hydrolysis.
Ionic Strength: The ionic strength of the medium can also influence the rate of hydrolysis, with the type of ion present being a decisive factor. nih.gov
Some commercial grades of related compounds, like tris(p-nonylphenyl) phosphite (TNPP), are known to be susceptible to hydrolysis and often contain stabilizers like triethanolamine (B1662121) or triisopropanolamine (B86542) to improve their hydrolytic stability. google.com
Characterization of Hydrolytic Degradation Products
The hydrolysis of this compound, and other phosphite esters results in the formation of specific degradation products. The primary products of the hydrolysis of a phosphite ester are the corresponding alcohol or phenol and phosphorous acid or its mono- or di-ester derivatives. researchgate.net
For bis(nonylphenyl) phosphonate, hydrolysis would be expected to yield nonylphenol and phosphonic acid. Further hydrolysis of intermediate phosphonates can eventually lead to phosphorous acid. researchgate.net
Studies on the hydrolysis of similar compounds, such as bis(2,4-di-tert-butyl)pentaerythritol diphosphite, have shown that the hydrolysis proceeds in steps, ultimately forming phosphorous acid, pentaerythritol, and the corresponding alcohol. researchgate.net It has also been observed that some of the hydrolysis products of certain phosphite antioxidants can themselves exhibit antioxidant activity and contribute to the stabilization of polymers during processing. mmu.ac.ukmanchester.ac.uk
The degradation products of phosphonate-based additives can also include inorganic phosphate (B84403) as the ultimate degradation product, which can be a concern in certain applications, such as industrial water systems. uoc.gr Spectroscopic techniques like FTIR and mass spectrometry are often used to identify and characterize these hydrolytic degradation products. mmu.ac.ukmanchester.ac.uk
Oxidative Transformation Mechanisms
This compound, as a type of phosphite ester, plays a significant role as a secondary antioxidant in various materials, particularly polymers. acs.orgchempoint.com Its function involves scavenging radicals and decomposing hydroperoxides, which are key processes in oxidative degradation. researchgate.netspecialchem.com
Role as an Antioxidant and Radical Scavenging Processes
Phosphite esters are classified as secondary antioxidants because they primarily act as peroxide decomposers. chempoint.com During the autooxidation of polymers, hydroperoxides (ROOH) are formed, which can decompose into highly reactive radicals, such as alkoxy (RO•) and hydroxy (•OH) radicals, leading to further degradation. researchgate.net Phosphite antioxidants interrupt this process by reducing hydroperoxides to stable alcohols. chempoint.com
The general mechanism involves the phosphite ester (P(OR)₃) reacting with a hydroperoxide (ROOH) to form a stable phosphate ester (O=P(OR)₃) and an alcohol (ROH). vinatiorganics.com This reaction effectively neutralizes the hydroperoxides, preventing them from breaking down into damaging free radicals. vinatiorganics.comvinatiorganics.com
The efficiency of phosphite antioxidants in decomposing hydroperoxides generally follows the order: phosphonites > alkyl phosphites > aryl phosphites > hindered aryl phosphites. acs.org Hindered aryl phosphites can also exhibit some chain-breaking primary antioxidant activity by reacting with alkoxyl radicals to release hindered aryloxyl radicals, which can then terminate radical chains. acs.org
Formation of Secondary Organophosphate Esters via Oxidation
A significant consequence of the antioxidant activity of organophosphite antioxidants (OPAs), including bis(nonylphenyl) phosphonate, is their transformation into the corresponding organophosphate esters (OPEs). tandfonline.comacs.orgnih.gov This oxidation is the very basis of their function as stabilizers. acs.orgnih.gov
Recent environmental studies have highlighted that this transformation is an important indirect source of OPEs found in various environments, including indoor dust and the atmosphere. tandfonline.comacs.orgnih.gov The oxidation of OPAs can lead to the formation of what are termed "secondary OPEs" (SOPEs). tandfonline.com For example, the oxidation of tris(nonylphenyl) phosphite (TNPP) leads to the formation of tris(nonylphenyl) phosphate. acs.org
Research has shown that the concentrations of these secondary OPEs in the environment can be significant, in some cases even higher than those of primary OPEs that are directly emitted from commercial products. tandfonline.comacs.orgnih.gov One study on indoor dust found that the oxidation products of several OPAs, including tris(nonylphenyl) phosphite, were present at significantly higher concentrations than their parent OPA compounds. acs.orgnih.gov This indicates that the oxidation process is a major pathway for the formation of these OPEs in indoor environments. acs.orgnih.gov
The transformation of OPAs to OPEs can occur through reactions with various oxidants present in the environment. researchgate.net This process underscores the dual nature of these compounds: while they are beneficial as antioxidants in materials, their transformation products can become environmental contaminants. tandfonline.com
Thermal and Photo-oxidative Degradation in Material Systems
This compound, when incorporated into polymeric materials, can undergo degradation when exposed to heat and a combination of light and oxygen. The stability and degradation pathways are influenced by the inherent chemical structure of the ester and the nature of the polymer matrix.
Aryl phosphonates, such as the bis(nonylphenyl) ester, generally exhibit greater thermal stability compared to their aliphatic counterparts. This enhanced stability is attributed to the stronger C-P bond and the aromatic moieties. The thermal degradation of organophosphorus esters within a polymer matrix is a complex process that is significantly dependent on the level of oxygenation at the phosphorus atom. nih.govnih.gov
The initial step in the thermal degradation of many phosphonate and phosphate esters involves the elimination of a phosphorus acid. nih.govnih.gov For aryl phosphates, this process occurs at somewhat higher temperatures than for alkyl phosphates. nih.gov The generated phosphorus acid can then promote cationic crosslinking and char formation on the surface of the polymer. This char layer acts as an insulating barrier, inhibiting heat feedback and retarding the generation of volatile fuel fragments. nih.gov
In the case of phosphonates, the elimination of a phosphorus acid occurs more slowly and at much higher temperatures compared to phosphates. nih.gov The resulting oxygen-deficient phosphorus acids can undergo further decomposition to form volatile radical species, such as the PO• radical, which can escape into the gas phase and interrupt combustion-propagating reactions. nih.gov
Studies on the thermal decomposition of various organophosphorus esters have provided insights into their relative stabilities. The degradation onset for some phosphonate derivatives can be over 300 °C, making them suitable for polymers that are processed at high temperatures.
Table 1: Thermal Degradation Onset of Selected Organophosphorus Compounds
| Compound Type | Example | Degradation Onset Temperature (°C) | Reference |
|---|---|---|---|
| Aryl Phosphonate | bis-Dopyloxyisosorbide | > 300 | nih.gov |
| Diaryl Phosphate | Isosorbide bis-(diphenylphosphate) | Rapid degradation at 200 | nih.gov |
This table presents generalized data for classes of compounds to illustrate relative thermal stabilities.
The photo-oxidative degradation of polymers containing this compound is initiated by the absorption of UV radiation in the presence of oxygen. This process generates free radicals within the polymer matrix, leading to a cascade of chemical reactions that result in chain scission, crosslinking, and the formation of chromophoric groups, which can cause discoloration and deterioration of the material's physical properties.
Organophosphorus compounds, including phosphites and phosphonates, are often used as antioxidants in polymers to mitigate photo-oxidative degradation. Phosphite antioxidants, which are structurally related to phosphonates, are known to function as secondary antioxidants. They decompose hydroperoxides, which are key intermediates in the auto-oxidation cycle of polymers, into non-radical, stable products. For instance, a phosphite antioxidant can react with a hydroperoxide to form an aryl phosphate. ncsu.edu
The effectiveness of these phosphorus-based antioxidants is dependent on their chemical composition and thermal stability. ncsu.edu In polypropylene (B1209903) composites, the combination of a hindered phenol primary antioxidant and a phosphite secondary antioxidant has been shown to have a synergistic effect, slowing down the photo-oxidative degradation process. ncsu.edu
Table 2: Photo-oxidative Degradation Products of a Related Phosphite Antioxidant in Polyethylene
| Antioxidant | Polymer Matrix | Degradation Condition | Major Degradation Products | Reference |
|---|
This table provides data for a structurally similar compound to infer potential degradation pathways.
Photolytic Degradation Processes of Related Phosphonate and Phosphite Esters
The photolytic degradation of phosphonate and phosphite esters involves the direct cleavage of chemical bonds by the absorption of light energy. The specific degradation pathways and products are dependent on the molecular structure of the ester and the environmental conditions, such as the presence of water and other reactive species.
Studies on the photolysis of various phosphonates in aqueous solutions have demonstrated their susceptibility to UV irradiation. The degradation process is often characterized by the cleavage of the C-P bond, leading to the formation of orthophosphate and other byproducts. The efficiency of this process can be influenced by factors such as pH and the presence of metal ions.
Research on peptidyl diaryl phosphonates has indicated their relatively high chemical stability in aqueous media, which is a desirable characteristic for their application as enzyme inhibitors. researchgate.net However, under UV irradiation, phosphonates can undergo degradation.
The photolytic behavior of phosphite esters, particularly aryl phosphites, has been investigated in the context of their role as stabilizers in polymers. The hydrolysis of phosphite esters is a known degradation pathway, and the rates of this reaction have been studied. acs.org
Tris(nonylphenyl) phosphite (TNPP) is a widely used triarylphosphite that is synthesized from nonylphenol and phosphorus trichloride (B1173362). researchgate.net Its degradation can be influenced by environmental factors. Under irradiation, phosphite esters can undergo oxidation to form the corresponding phosphate esters. researchgate.net
The photolysis of trialkyl phosphites in the presence of aryl halides has been shown to yield dialkyl arylphosphonates. This reaction proceeds through the formation of a phosphoranyl radical, highlighting a potential photochemical reaction pathway for phosphites.
Table 3: Summary of General Degradation Pathways for Related Organophosphorus Esters
| Compound Class | Degradation Type | Key Mechanistic Steps | Major Products | Influencing Factors |
|---|---|---|---|---|
| Aryl Phosphonates | Thermal | Elimination of phosphorus acid, char formation | Phosphorus acids, polyphosphates, char | Temperature, polymer matrix, oxygen level at phosphorus |
| Aryl Phosphites | Photo-oxidative | Hydroperoxide decomposition, oxidation to phosphate | Phosphate derivatives, phenols | UV radiation, oxygen, presence of primary antioxidants |
| Phosphonates | Photolytic (aqueous) | C-P bond cleavage | Orthophosphate, other byproducts | pH, presence of metal ions |
This table provides a generalized summary based on available literature for related compound classes.
Based on a comprehensive search for scientific literature, there is a significant lack of specific research data concerning the environmental distribution, fate, and transport of the chemical compound This compound .
Studies detailing its occurrence and concentration in aquatic environments, soil, or wastewater treatment facilities could not be located. Similarly, specific research on its biodegradation, microbial transformation pathways, or abiotic transformation processes under varying environmental conditions like pH and ionic strength is not available in the public domain.
The available literature focuses on the broader category of phosphonates or on the degradation products of related compounds like nonylphenol ethoxylates, rather than on the specific ester requested. Due to the absence of specific data for "this compound," it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline.
Environmental Distribution, Fate, and Transport Research
Abiotic Environmental Transformation Processes
Sorption to Mineral Surfaces and Organic Matter
The sorption of organophosphate esters to soil is strongly correlated with the soil's organic carbon content and the hydrophobicity of the specific ester. nih.gov Less water-soluble and more hydrophobic organophosphate esters exhibit strong sorption to soils, particularly those with high organic carbon content, and tend not to be easily desorbed. nih.gov This suggests that Phosphonic acid, bis(nonylphenyl) ester, with its two large nonylphenyl groups, would likely exhibit high hydrophobicity and therefore a strong affinity for organic matter in soils and sediments. This interaction would significantly limit its mobility in the environment, leading to its accumulation in organic-rich compartments.
Studies on various phosphonates have demonstrated their strong adsorption onto mineral surfaces, particularly iron (hydr)oxides like goethite. amazonaws.comnih.govamazonaws.com This adsorption process is a primary pathway for the removal of phosphonates from the aqueous phase. amazonaws.com The presence of other ions, such as phosphate (B84403), can influence the sorption of phosphonates, indicating a competitive adsorption process for binding sites on mineral surfaces. nih.govamazonaws.com Given the phosphonate (B1237965) functional group in this compound, it is expected to adsorb to mineral surfaces, further restricting its transport in the environment. The strength of this adsorption is likely influenced by factors such as pH and the presence of competing ions in the surrounding environment. nih.gov
The following table summarizes the expected sorption behavior of this compound based on studies of similar compounds.
| Sorbent | Expected Sorption Behavior of this compound | Influencing Factors | Reference |
|---|---|---|---|
| Soil Organic Matter | High sorption due to the hydrophobic nonylphenyl groups. | Organic carbon content of the soil, hydrophobicity of the compound. | nih.gov |
| Mineral Surfaces (e.g., Iron Oxides) | Strong adsorption via the phosphonate functional group. | pH, presence of competing ions like phosphate. | amazonaws.comnih.govamazonaws.com |
Formation and Environmental Occurrence of Nonylphenol as a Transformation Product
A significant aspect of the environmental fate of this compound is its potential to degrade and form nonylphenol, a compound of considerable environmental concern due to its endocrine-disrupting properties. The ester linkages in this compound are susceptible to hydrolysis, a chemical process that can be influenced by both abiotic and biotic factors.
Hydrolysis of phosphonate esters can occur under both acidic and basic conditions, leading to the cleavage of the ester bond and the release of the corresponding alcohol or phenol (B47542). nih.gov In the case of this compound, hydrolysis would result in the formation of nonylphenol and phosphonic acid. While specific hydrolysis rates for this compound are not documented in the reviewed literature, related compounds such as tris(p-nonylphenyl) phosphite (B83602) (TNPP) are known to be susceptible to hydrolysis. This suggests that this compound is also likely to undergo hydrolysis in the environment, serving as a source of nonylphenol.
The rate of hydrolysis can be influenced by environmental conditions such as pH and temperature. nih.gov Additionally, microbial activity can play a role in the degradation of organophosphorus compounds, potentially accelerating the breakdown of the ester and the formation of nonylphenol. While the direct microbial degradation of this compound to nonylphenol has not been explicitly detailed in available research, the general capacity of microorganisms to metabolize organophosphorus compounds is well-established.
The environmental occurrence of nonylphenol is widespread, and its sources are varied. The degradation of nonylphenol polyethoxylates is a major contributor, but the hydrolysis of other nonylphenol-containing compounds, such as this compound, also represents a potential pathway for its introduction into the environment. Once formed, nonylphenol can be found in various environmental compartments, including water, sediment, and soil.
The table below outlines the key aspects of nonylphenol formation from this compound.
| Transformation Process | Product | Influencing Factors | Significance |
|---|---|---|---|
| Hydrolysis (Abiotic/Biotic) | Nonylphenol | pH, temperature, microbial activity. | Releases an endocrine-disrupting compound into the environment. |
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for separating phosphonic acid, bis(nonylphenyl) ester from complex mixtures prior to its detection and quantification. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability, as well as the nature of its potential degradation products.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the analysis of this compound and related non-volatile organophosphorus compounds in environmental and biological samples. nih.govphenomenex.com Its high sensitivity and selectivity enable the detection and quantification of the target analyte at trace concentrations, often in the nanogram-per-liter (ng/L) to microgram-per-liter (µg/L) range. nih.govphenomenex.com
The separation is typically achieved using reversed-phase chromatography. A C18 or similar hydrophobic stationary phase is commonly employed with a mobile phase gradient consisting of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid to improve peak shape and ionization efficiency. phenomenex.comnih.gov For highly polar phosphonic acids, specialized columns like porous graphitic carbon or polar pesticides columns may be used to achieve adequate retention. phenomenex.comnih.gov
Detection by tandem mass spectrometry (MS/MS) provides definitive identification and quantification. Electrospray ionization (ESI) is the most common ionization technique for this class of compounds. lcms.cz In MS/MS analysis, specific precursor-to-product ion transitions are monitored in a mode known as Multiple Reaction Monitoring (MRM), which drastically reduces matrix interference and enhances sensitivity. phenomenex.com For this compound, the precursor ion would be the protonated or deprotonated molecule, and product ions would result from the fragmentation of the ester linkages or the nonylphenyl chains.
| Parameter | Typical Condition | Reference |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 100 x 2.1 mm, 3 µm) | researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water | phenomenex.com |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | phenomenex.com |
| Flow Rate | 0.2 - 0.4 mL/min | lcms.cz |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | lcms.cz |
| Detection Mode | Multiple Reaction Monitoring (MRM) | phenomenex.com |
While the parent compound, this compound, is generally not volatile enough for direct gas chromatography (GC) analysis, GC coupled with mass spectrometry (GC-MS) is an indispensable tool for identifying and quantifying its potential volatile degradation products. nih.gov The primary degradation pathway of concern involves the hydrolysis of the ester bonds, which would release nonylphenol. mdpi.com
Nonylphenol, which exists as a complex mixture of isomers, is amenable to GC analysis. mdpi.comtandfonline.com To improve its volatility and chromatographic behavior, a derivatization step is often required. lcms.cz Silylation, using reagents like N,O-bis(trimethylsilyl)acetamide (BSA), converts the polar hydroxyl group of nonylphenol into a less polar trimethylsilyl (B98337) ether, making it suitable for GC analysis. researchgate.net
The GC separation is typically performed on a low-polarity capillary column, such as a DB-5ms. mdpi.com The mass spectrometer, operating in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, provides sensitive and specific detection of the derivatized degradation products. mdpi.com The complex isomer pattern of technical nonylphenol can be resolved using high-resolution capillary columns or even comprehensive two-dimensional gas chromatography (GC×GC). tandfonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive structural elucidation of this compound. nih.gov Both proton (¹H NMR) and phosphorus-31 (³¹P NMR) spectroscopy are particularly informative.
³¹P NMR is highly specific for phosphorus-containing compounds. It provides a distinct signal for the phosphorus nucleus in the phosphonate (B1237965) ester, with a chemical shift that is characteristic of its chemical environment. huji.ac.il The ³¹P chemical shift for a phosphonate ester like the title compound is expected in a specific region of the spectrum, distinguishing it from other phosphorus species like phosphates or phosphinates. huji.ac.ilmdpi.com This technique is also invaluable for monitoring reactions, such as synthesis or degradation, as the disappearance of the reactant's ³¹P signal and the appearance of new signals corresponding to products can be readily observed. rsc.org
¹H NMR provides detailed information about the proton environment in the molecule. It can confirm the presence of the nonylphenyl groups by showing characteristic signals for the aromatic protons and the aliphatic protons of the nonyl chains. nih.gov The coupling between phosphorus and adjacent protons (P-O-C-H) can sometimes be observed, providing further structural confirmation. huji.ac.il
| Nucleus | Expected Chemical Shift (ppm) | Key Information Provided | Reference |
|---|---|---|---|
| ³¹P | -5 to +30 | Confirms phosphonate functional group; distinguishes from other phosphorus compounds. | mdpi.comrsc.org |
| ¹H (Aromatic) | 6.5 - 8.0 | Confirms the presence of the phenyl rings. | nih.gov |
| ¹H (Aliphatic - nonyl chain) | 0.5 - 2.5 | Confirms the structure and branching of the alkyl chains. | nih.gov |
Sample Preparation and Extraction Protocols for Complex Environmental and Material Matrices
The successful analysis of this compound in complex samples, such as water, soil, sediment, or polymer matrices, is critically dependent on the sample preparation and extraction protocol. researchgate.net The goal is to efficiently isolate the analyte from interfering matrix components and concentrate it to a level suitable for instrumental analysis. nih.gov
Solid-Phase Extraction (SPE) is the most widely used technique for extracting non-volatile organic compounds from aqueous samples. researchgate.netmdpi.com For an analyte like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent like Oasis HLB would be effective. mdpi.com The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent like methanol or acetonitrile. researchgate.net
Liquid-Liquid Extraction (LLE) can also be used, particularly for samples with high levels of contamination. This involves partitioning the analyte between the aqueous sample and an immiscible organic solvent, such as dichloromethane (B109758) or a hexane/acetone mixture. frontiersin.org
For solid matrices like polymers or sediments, solvent extraction techniques are employed. Soxhlet extraction or more modern methods like Pressurized Liquid Extraction (PLE) or Ultrasound-Assisted Extraction (UAE) can be used to efficiently extract the analyte using an appropriate organic solvent. researchgate.netfrontiersin.org Following extraction, a "clean-up" step, often using SPE, may be necessary to remove co-extracted matrix components like lipids or humic substances that could interfere with the final analysis. frontiersin.org
Development and Validation of Quantitative Analytical Procedures
To ensure that analytical results are reliable, accurate, and reproducible, a quantitative method for this compound must be fully developed and validated. nih.gov The validation process assesses several key performance characteristics according to established guidelines. researchgate.netpeerj.com
Key validation parameters include:
Selectivity/Specificity : The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov
Linearity and Range : The concentration range over which the instrument response is directly proportional to the analyte concentration. This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting calibration curve, which should ideally be >0.99. mdpi.compeerj.com
Accuracy : The closeness of the measured value to the true value. It is often determined by analyzing spiked samples at different concentrations and calculating the percent recovery. peerj.com Acceptable recovery is typically within the 70-120% range. peerj.com
Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a statistically significant number of replicates. peerj.com RSD values below 15-20% are generally considered acceptable. peerj.com
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com
Limit of Quantification (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.compeerj.com
| Parameter | Typical Acceptance Criterion | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | mdpi.comresearchgate.net |
| Accuracy (% Recovery) | 70 - 120% | peerj.com |
| Precision (% RSD) | < 20% | peerj.com |
| Limit of Quantification (LOQ) | Analyte- and matrix-dependent (e.g., 1-50 ng/L in water) | mdpi.compeerj.com |
Mechanistic Investigations of Applications in Advanced Materials Science
Polymer Stabilization: Elucidation of Antioxidant Mechanisms
Phosphonic acid, bis(nonylphenyl) ester, a type of organophosphorus compound, plays a significant role in the stabilization of polymeric materials. Its efficacy stems from its ability to counteract the degradation processes initiated by heat, oxygen, and mechanical stress during processing and end-use. Organophosphorus antioxidants, including phosphonates and phosphites, are generally classified as secondary antioxidants, primarily functioning by decomposing hydroperoxides. However, certain structures, particularly aryl phosphites and phosphonates, can also exhibit primary antioxidant activity by scavenging free radicals. researchgate.netspecialchem.com
The primary mechanism by which this compound inhibits the thermo-oxidative degradation of polymers is through the decomposition of hydroperoxides (ROOH) into non-radical, stable products. specialchem.com During autoxidation, hydroperoxides are formed, and their decomposition into highly reactive alkoxy (RO•) and peroxy (ROO•) radicals is a key step in the propagation of polymer degradation. This degradation manifests as changes in viscosity, loss of mechanical properties like elongation and impact strength, and discoloration. specialchem.comresearchgate.net
Phosphonates and phosphites interrupt this cycle by reducing hydroperoxides to alcohols. researchgate.net This action protects the polymer and also preserves primary antioxidants (like hindered phenols) with which they are often used synergistically. specialchem.comresearchgate.net The consumption rate of both the phenolic and the phosphorous antioxidants is often reduced when they are used in combination. researchgate.net The stabilizing action of these phosphorus compounds involves three main mechanisms: the decomposition of hydroperoxides and reactions with both peroxy and alkoxy radicals. researchgate.net This multifaceted approach helps to minimize oxidation, which reduces the oxygen consumption rate within the polymer matrix. researchgate.net
Table 1: Key Degradation Products Formed During Polymer Oxidation
| Degradation Product | Corresponding Infrared (IR) Absorption Band (cm⁻¹) |
| Carboxylic Acid | 1709 |
| Ketone | 1720 |
| Ester | 1738 |
| Lactone | 1769 and 1789 |
| This table is based on common oxidation processes observed in polymers like polyethylene. researchgate.net |
During polymer processing at high temperatures, macromolecules are subjected to thermal and mechanical stress, which can lead to chain scission and a corresponding decrease in molecular weight and viscosity. This degradation adversely affects the final properties of the material. Antioxidants are crucial for controlling these molecular weight changes. specialchem.com
This compound, acting as a processing stabilizer, helps to maintain the molecular weight of the polymer. While it does not actively perform "chain extension," it effectively prevents the chain scission reactions that lead to molecular weight reduction. Certain phosphonites and phosphines have been shown to efficiently hinder hydrogen abstraction from the polymer chain, which is a key step in the formation of long-chain branches and subsequent degradation pathways. researchgate.net By interrupting the degradation cycle, these additives ensure that the polymer's molecular weight distribution remains stable throughout processing, preserving its intended physical and mechanical properties. specialchem.com Phosphites are particularly effective during this stage, protecting both the polymer and any primary antioxidants present. specialchem.com
While the primary role of phosphites and phosphonates is hydroperoxide decomposition (secondary antioxidant activity), certain aryl phosphites are also capable of acting as radical scavengers (primary antioxidant activity). researchgate.netspecialchem.com They can trap peroxyl radicals to produce aroxyl radicals, thereby terminating the radical chain reaction. researchgate.net This dual functionality makes them highly efficient stabilizers.
The interaction with free radicals is a critical function. The autoxidation process begins when heat, light, or stress creates alkyl radicals (R•) from the polymer chain. These radicals react with oxygen to form peroxy radicals (ROO•), which then propagate the degradation chain. specialchem.com Phosphonic acid derivatives can react with and neutralize these peroxy and alkoxy radicals, preventing them from abstracting hydrogen from the polymer backbone and continuing the cycle. researchgate.netresearchgate.net Recent studies have indicated that phosphonic acids can be effective radical scavengers, with density functional theory calculations showing a low activation energy for the hydroxyl radical scavenging reaction, suggesting an efficient pathway for radical neutralization. rsc.org
Table 2: Classification of Antioxidant Mechanisms
| Antioxidant Type | Mechanism of Action | Primary Function | Example Compounds |
| Primary Antioxidants | React rapidly with peroxy and alkoxy radicals (Radical Scavengers). | Chain-terminating | Sterically Hindered Phenols, Secondary Aromatic Amines |
| Secondary Antioxidants | React with hydroperoxides to yield non-radical products. | Hydroperoxide decomposition | Phosphites, Thioethers |
| This table summarizes the two major classifications of antioxidants used to interrupt degradation processes in polymers. specialchem.com |
Role in Lubricant Chemistry: Oxidation Control and Thermal Stability
In lubricant chemistry, particularly with synthetic ester-based oils, maintaining performance at high temperatures is critical. Oxidation and thermal stress lead to oil degradation, increased viscosity, and the formation of sludge and deposits. researchgate.net this compound, and related phosphorus compounds are utilized as secondary antioxidants to enhance the thermo-oxidative stability of lubricants. google.com
These additives function by interrupting the free-radical autoxidation process, which is responsible for the aging of lubricants. researchgate.net In the presence of antioxidants, the propagation phase of oxidation is significantly delayed. researchgate.net They work synergistically with primary antioxidants, such as phenolic and amine-based compounds, to provide comprehensive protection. google.commdpi.com The inclusion of phosphorus antioxidants can lead to a demonstrably improved oxidation stability. google.com Studies on synthetic ester basestocks have shown that structural modifications and the inclusion of additives can significantly improve oxidation stability, which is a key factor in formulating industrial fluids for different temperature applications. researchgate.netnih.gov
Interfacial Phenomena and Surfactant Properties in Chemical Systems
The molecular structure of this compound, which combines large, hydrophobic nonylphenyl groups with a polar phosphonate (B1237965) ester head, suggests it may exhibit surface-active properties. Surfactants are molecules that can adsorb at interfaces (e.g., liquid-gas or liquid-liquid) and alter the interfacial tension. nih.govresearchgate.net Nonylphenol-based compounds, particularly ethoxylated derivatives, are well-known nonionic surfactants. jlu.edu.cnresearchgate.net
The presence of the bulky nonylphenyl groups provides the hydrophobicity necessary for the molecule to orient itself at an interface. This behavior is crucial in formulations where controlling interfacial properties is necessary, such as in emulsions or dispersions. nih.gov The ability of surfactants to competitively adsorb to interfaces can prevent the aggregation of other components in a formulation. nih.gov While direct studies on the surfactant properties of this compound are not prevalent, the known behavior of its constituent chemical groups indicates a potential for influencing interfacial phenomena in complex chemical systems.
Fundamental Studies on Coordination Chemistry and Metal Phosphonate Structures
The phosphonic acid functional group is a robust linker in materials chemistry, known for its strong coordination to a wide variety of metal ions to form metal phosphonates. researchgate.netnih.gov These materials are a class of inorganic-organic hybrid polymers with structures of varying dimensionalities. mdpi.com Although this compound is an ester and not a free acid, the fundamental coordination chemistry of the phosphonate group is relevant. The P-C bond is notably stable to UV light and high temperatures. researchgate.net
Phosphonic acids are more acidic than carboxylic acids and can possess more protons for bonding, leading to strong hydrogen bond formation and superior cation complexing ability. researchgate.net This allows them to form stable metal-oxygen-phosphorus (M-O-P) bonds. researchgate.net The phosphonate group can coordinate to metal ions in various modes (mono-, bi-, or tridentate), leading to the formation of diverse and stable structures, including layers, 3D frameworks, and coordination polymers. researchgate.netrsc.org This versatile coordination behavior has led to interest in metal phosphonates for applications in catalysis, ion exchange, and proton conduction. mdpi.com
Future Research Trajectories and Interdisciplinary Outlook
Elucidation of Comprehensive Environmental Degradation Kinetics
A critical knowledge gap for many industrial chemicals, including Phosphonic acid, bis(nonylphenyl) ester, is a detailed understanding of their environmental persistence and degradation pathways. Future research must focus on quantifying the rates of key degradation processes to accurately assess environmental exposure and risk. Organophosphate esters can undergo both abiotic and biotic degradation, with hydrolysis being a primary transformation mechanism for compounds with ester bonds. nih.govoup.com Microbial activity can also significantly enhance the degradation of these compounds in environments like coastal sediments. nih.govresearchgate.net
Key research objectives should include:
Abiotic Degradation: Systematic studies to determine the hydrolysis rate constants as a function of pH and temperature. cabidigitallibrary.org Additionally, photolysis studies in aqueous and atmospheric conditions are needed to quantify photodegradation rates and identify transformation products.
Biotic Degradation: Investigations into the biodegradation potential of the compound by relevant microbial communities in soil, sediment, and water. oup.combohrium.com This includes identifying key microbial species or enzymes responsible for breaking down the molecule and elucidating the metabolic pathways. oup.com
Identification of Transformation Products: Characterizing the chemical structures of major degradation products from both abiotic and biotic pathways is crucial, as these products may have their own environmental and toxicological profiles.
The data generated from these kinetic studies are fundamental inputs for robust environmental modeling and risk assessment. nih.gov
| Kinetic Parameter | Degradation Process | Typical Experimental System | Required Outcome |
|---|---|---|---|
| Hydrolysis Rate Constant (k_h) | Abiotic | Sterile aqueous buffer solutions at various pH and temperatures. | Half-life (t½) as a function of environmental conditions. |
| Photodegradation Quantum Yield (Φ) | Abiotic | Irradiated aqueous solutions or gas-phase reaction chambers. | Rate of degradation under specific light conditions. |
| Aerobic Biodegradation Half-Life (t½, aerobic) | Biotic | Microcosms with activated sludge, soil, or sediment under aerobic conditions. | Rate of mineralization and primary degradation. |
| Anaerobic Biodegradation Half-Life (t½, anaerobic) | Biotic | Microcosms with anaerobic sludge or sediment. | Degradation potential in oxygen-depleted environments. |
Development of Greener Synthetic Routes and Process Intensification
Traditional synthesis of phosphonates can involve multi-step processes that may use hazardous reagents and generate significant waste. researchgate.net The principles of green chemistry offer a framework for developing more sustainable synthetic methodologies. rsc.orgsciencedaily.combioengineer.org Future research should be directed towards cleaner and more efficient production methods for this compound.
Promising research avenues include:
Catalytic Approaches: Exploring novel catalysts to improve reaction efficiency and selectivity, reducing the need for stoichiometric reagents and harsh reaction conditions. acs.orgorganic-chemistry.org Copper- and palladium-catalyzed cross-coupling reactions, for instance, have shown promise in forming C-P bonds under milder conditions. researchgate.netorganic-chemistry.org
Alternative Reagents and Feedstocks: Investigating the use of less hazardous starting materials and exploring bio-based sources for the nonylphenyl moiety to reduce the fossil fuel dependency and potential toxicity of precursors.
Process Intensification: Utilizing technologies like microwave-assisted synthesis or microflow reactors to reduce reaction times, improve energy efficiency, and minimize solvent usage. researchgate.net
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. rsc.org
| Green Chemistry Metric | Plausible Traditional Route (e.g., Arbuzov-type) | Potential Greener Route |
|---|---|---|
| Starting Materials | Phosphorus trichloride (B1173362), nonylphenol. | Dialkyl phosphite (B83602), catalyzed reaction with a nonylphenol derivative. organic-chemistry.org |
| Reagent Hazard | Use of highly reactive and corrosive PCl₃. | Avoidance of PCl₃; use of recyclable catalysts. |
| Solvent Use | Often requires stoichiometric amounts of organic solvents. | Solvent-free conditions, use of greener solvents (e.g., water), or process intensification to reduce solvent volume. rsc.org |
| Byproducts | Generation of HCl and other inorganic salts. | Higher atom economy leading to less waste. rsc.org |
| Energy Consumption | May require prolonged heating under reflux. | Microwave or flow chemistry can significantly reduce energy input. researchgate.net |
Exploration of Structure-Function Relationships for Tailored Material Performance
As a polymer additive, the molecular structure of this compound, dictates its performance and its interaction with the host polymer matrix. A systematic exploration of structure-function relationships is essential for designing next-generation additives with enhanced performance and improved environmental profiles. This involves synthesizing analogues of the compound and correlating their structural variations with key material properties.
Future studies should investigate how modifications to the molecule's structure affect:
Flame Retardancy: Altering the phosphorus content or the nature of the aryl groups to enhance char formation or gas-phase radical scavenging mechanisms.
Plasticizing Efficiency: Modifying the length and branching of the nonyl side-chains to tune the glass transition temperature (Tg) and flexibility of the host polymer.
Thermal Stability: Introducing more thermally stable moieties to increase the processing temperature window and durability of the final product.
Polymer Compatibility and Migration: Adjusting the polarity and steric bulk of the molecule to improve its miscibility within the polymer matrix, thereby reducing its potential to leach or migrate out of the product over time. researchgate.netresearchgate.net
| Structural Modification | Target Property | Expected Functional Outcome | Rationale |
|---|---|---|---|
| Varying alkyl chain length (e.g., octyl, dodecyl) on the phenyl ring | Plasticizing Effect & Compatibility | Tunable Tg depression and miscibility. | Alkyl chain length influences steric hindrance and van der Waals interactions with polymer chains. |
| Introducing electron-withdrawing/donating groups on the phenyl ring | Thermal Stability | Increased or decreased decomposition temperature. | Electronic effects can alter the bond strength within the phosphonate (B1237965) ester. |
| Replacing nonylphenyl with a bio-based aromatic group | Biodegradability & Sustainability | Potentially enhanced biodegradability and reduced ecotoxicity. | Moving away from persistent nonylphenol precursors. |
| Creating oligomeric phosphonates | Migration Resistance | Significantly reduced leaching from the polymer matrix. | Higher molecular weight and physical entanglement reduce mobility. |
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms
Understanding the precise mechanisms by which this compound, is synthesized or exerts its function (e.g., during polymer combustion) requires advanced analytical techniques capable of monitoring reactions in real-time. In situ spectroscopic studies can provide invaluable insights into reaction intermediates, transition states, and kinetics, moving beyond the limitations of traditional pre- and post-reaction analysis. mdpi.com
Future research should employ techniques such as:
In Situ NMR Spectroscopy: To monitor the progress of synthesis reactions, identifying intermediates and quantifying reaction kinetics without the need for sample extraction.
In Situ FTIR and Raman Spectroscopy: To observe changes in chemical bonds during synthesis or thermal degradation. researchgate.netuniversallab.org When used to analyze the gases evolved during combustion (e.g., via TGA-FTIR), this can help elucidate the gas-phase flame retardant mechanism. mdpi.comeag.com
X-ray Absorption Spectroscopy (XAS): For studies involving catalytic synthesis, this technique can provide information on the oxidation state and coordination environment of a metal catalyst throughout the reaction cycle. mdpi.com
These advanced methods can validate proposed reaction pathways and provide the detailed mechanistic understanding needed to optimize synthetic processes and design more effective molecules. mdpi.com
Integrated Environmental Modeling for Predictive Fate Assessment
To predict the environmental distribution and ultimate fate of this compound, it is essential to integrate physicochemical property data and degradation kinetics into multimedia environmental models. researchgate.netdefra.gov.ukresearchgate.net These models, often based on the fugacity concept, simulate the partitioning and transport of chemicals between different environmental compartments such as air, water, soil, and sediment. researchgate.neteolss.net
The development of a comprehensive predictive fate assessment would involve:
Data Compilation and Estimation: Accurately measuring key physicochemical properties (e.g., vapor pressure, water solubility, octanol-water partition coefficient) and using the kinetic data from studies outlined in section 7.1. Where experimental data is lacking, predictive models like Quantitative Structure-Property Relationships (QSPRs) can be employed. proquest.comepa.gov
Model Validation: Comparing model predictions with real-world monitoring data from various environmental matrices to refine and validate the model's accuracy.
This integrated modeling approach provides a holistic view of the compound's environmental behavior, enabling a more proactive and scientifically grounded approach to chemical management and risk assessment. hh-ra.orgnih.govacs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Phosphonic acid, bis(nonylphenyl) ester under laboratory conditions?
- Methodological Answer : The synthesis typically involves esterification of phosphonic acid with nonylphenol derivatives. Key approaches include:
- Dialkyl phosphonate intermediates : Reacting phosphonic dichloride with nonylphenol in the presence of a base (e.g., pyridine) under anhydrous conditions .
- Oxidative methods : Oxidation of phosphinic acid precursors using hydrogen peroxide or ozone, followed by esterification .
- Catalytic esterification : Acid catalysts (e.g., p-toluenesulfonic acid) improve yield in solvent systems like toluene or dichloromethane .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Chromatography : HPLC with UV detection (λ = 210–260 nm) or GC-MS for volatile derivatives (e.g., trimethylsilyl esters) .
- Spectroscopy :
- <sup>1</sup>H/<sup>13</sup>C/<sup>31</sup>P NMR to confirm ester linkages and substituent positions .
- FT-IR for P=O (1200–1250 cm⁻¹) and P-O-C (950–1050 cm⁻¹) bond verification .
- Elemental analysis : Quantify phosphorus content (expected ~8–10% by mass) to assess purity .
Q. How can researchers evaluate environmental degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis studies : Conduct pH-dependent experiments (pH 3–11) at 25–60°C, monitoring degradation via LC-MS. Nonylphenol and phosphonic acid are typical hydrolysis products .
- Photodegradation : Use UV light (λ = 254–365 nm) in aqueous or organic solvents, with GC-MS to identify breakdown products (e.g., phenolic derivatives) .
- Biodegradation assays : Employ OECD 301/302 guidelines with activated sludge or soil microorganisms to quantify mineralization rates .
Advanced Research Questions
Q. How does the compound’s structure influence its thermal stability in polymer matrices?
- Methodological Answer :
- Thermogravimetric analysis (TGA) : Compare decomposition temperatures (Td) of the ester in polyvinyl chloride (PVC) composites. The bulky nonylphenyl groups enhance stability (Td > 250°C) by sterically hindering chain scission .
- DSC studies : Evaluate glass transition (Tg) shifts in polymer blends to assess plasticizing effects .
- Mechanistic insights : Use DFT calculations to model interactions between the phosphonate group and polymer chains, focusing on bond dissociation energies .
Q. What methodological approaches resolve contradictions in reported hydrolysis rates under varying pH?
- Methodological Answer :
- Controlled kinetic studies : Use buffered solutions (e.g., phosphate, acetate) at fixed ionic strength to isolate pH effects. For example, hydrolysis accelerates under alkaline conditions (pH > 10) due to nucleophilic attack by OH⁻ .
- Isotope labeling : Introduce deuterated water (D2O) to distinguish acid-catalyzed vs. base-catalyzed mechanisms via kinetic isotope effects .
- Surface-enhanced Raman spectroscopy (SERS) : Monitor real-time hydrolysis on catalytic surfaces (e.g., Au nanoparticles) to resolve intermediate species .
Q. How can computational methods predict the compound’s binding affinity to biological receptors?
- Methodological Answer :
- QSAR modeling : Train models using descriptors like logP, molar refractivity, and H-bond donor/acceptor counts. Correlate with estrogen receptor (ER) binding data from analogous phenolic esters .
- Molecular docking : Simulate interactions with ER-α/β using AutoDock Vina. The nonylphenyl groups may occupy hydrophobic pockets, while the phosphonate moiety participates in H-bonding .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) to identify key residues (e.g., Glu353, His524) involved in recognition .
Q. What experimental designs assess interactions with metal salts in composite formulations?
- Methodological Answer :
- Coordination studies : Titrate the ester with metal ions (e.g., Ca<sup>2+</sup>, Zn<sup>2+</sup>) in THF or DMF, using <sup>31</sup>P NMR to detect shifts from P=O→M coordination .
- Synchrotron XAS : Analyze metal-phosphonate bond distances (e.g., Zn-O-P) to determine binding modes (monodentate vs. bidentate) .
- Composite performance testing : Measure tensile strength and transparency of PVC blends with metal salts (e.g., CaCO3) to optimize synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
